molecular formula C13H9ClOS B2904048 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one CAS No. 6028-91-7

1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one

Cat. No.: B2904048
CAS No.: 6028-91-7
M. Wt: 248.73 g/mol
InChI Key: JOYGXTIHTHBSOA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a 4-chlorophenyl group and a 2-thienyl group connected by a propenone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions contribute to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the thienyl group.

    1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one: Similar structure with a methoxy group instead of a chlorine atom.

    1-(4-Bromophenyl)-3-(2-thienyl)prop-2-en-1-one: Similar structure with a bromine atom instead of chlorine.

Uniqueness

1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is unique due to the presence of both the 4-chlorophenyl and 2-thienyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

1-(4-chlorophenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClOS/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYGXTIHTHBSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243076
Record name 1-(4-Chlorophenyl)-3-(2-thienyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6028-91-7
Record name 1-(4-Chlorophenyl)-3-(2-thienyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6028-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3-(2-thienyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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